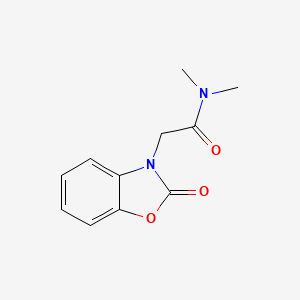

N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Description

N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a benzoxazolone derivative featuring a dimethylated acetamide group at the 3-position of the benzoxazolone ring. The benzoxazolone core (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) imparts rigidity and hydrogen-bonding capabilities, while the N,N-dimethylacetamide substituent enhances lipophilicity and modulates electronic properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzoxazolones, which are known for analgesic, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name |

N,N-dimethyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)10(14)7-13-8-5-3-4-6-9(8)16-11(13)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRASBUTVDEKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazolone ring, which is then dimethylated to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives such as N-oxide and sulfoxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone-Acetamide Moieties

(a) Radiprodil (2-(4-((4-Fluorophenyl)methyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)acetamide)

- Structural Differences : Radiprodil substitutes the benzoxazolone nitrogen with a 4-fluorobenzylpiperidine group, introducing bulkier and more lipophilic features compared to the dimethylacetamide in the target compound .

- Biological Activity : Radiprodil is investigated for Alzheimer’s and Parkinson’s diseases, targeting glutamate receptors. The bulky substituent may enhance blood-brain barrier penetration, whereas the dimethyl group in the target compound offers metabolic stability .

(b) N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- Physicochemical Impact : The hydroxyethyl group may improve aqueous solubility but reduce membrane permeability compared to the target compound’s dimethyl group .

(c) Ethyl 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetate

- Functional Group Variation : Replaces the dimethylamide with an ester, altering hydrolysis susceptibility. Esters are generally more labile in vivo, whereas amides (like the target compound) exhibit greater metabolic stability .

- Synthetic Utility : The ester serves as an intermediate for amide synthesis, as seen in methods using carbodiimide coupling (e.g., ) .

Analogues with Heterocyclic Substitutions

(a) 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Core Heterocycle: Replaces benzoxazolone with benzothiazole, introducing sulfur.

- Crystallography : The adamantyl group induces gauche conformations in the acetamide chain, influencing packing via C–H⋯O and S⋯S interactions .

(b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- The thiazole ring participates in N–H⋯N hydrogen bonding, forming 1D chains in the crystal lattice .

Physicochemical and Crystallographic Insights

- Crystal Packing : Benzoxazolone derivatives often form dimers via N–H⋯O interactions, but dimethyl substitution may favor weaker C–H⋯O or van der Waals interactions .

Biological Activity

N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS No. 312732-78-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.23 g/mol. Its structure features a benzoxazole moiety, which is significant for its biological activities.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antibacterial properties. For instance, a study highlighted the antibacterial activity of various benzoxazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Streptococcus faecalis | 20 |

| 3 | Escherichia coli | 25 |

The presence of specific functional groups, such as dimethylamino substitutions, has been shown to enhance the antimicrobial efficacy of these compounds .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported that benzoxazole derivatives demonstrate cytotoxicity against several cancer types, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole ring can significantly affect the anticancer potency.

Case Studies

- Breast Cancer Cell Lines : In vitro studies showed that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against MCF-7 and MDA-MB-231 cell lines .

- Lung Cancer : The compound was tested against A549 cells, revealing a promising cytotoxic effect with an IC50 value indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations suggest that these compounds may interact with proteins involved in apoptosis through hydrophobic interactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step reactions, starting with condensation of substituted phenols with chloroacetyl derivatives. Key steps include cyclization under acidic conditions to form the benzoxazole ring and subsequent dimethylation of the acetamide group. Optimization involves adjusting reaction temperature (e.g., 80–100°C for cyclization) and using catalysts like DMAP for amide bond formation. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbonyl groups (e.g., benzoxazole C=O at ~170 ppm).

- FT-IR : Confirms amide (N–H stretch at ~3300 cm) and benzoxazole (C–O–C at ~1250 cm) functionalities.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at calculated m/z 263.09) .

Q. How can purity and yield be maximized during synthesis?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar ratio of starting phenol to chloroacetyl chloride to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Workup : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity?

- Methodological Answer :

- Analog Synthesis : Replace the dimethylamino group with methylthio or hydroxyl groups to assess SAR.

- Activity Testing : Compare IC values in enzyme inhibition assays (e.g., COX-2 or 5-LOX) to identify key pharmacophores.

- Data from Analogs :

| Analog Substituent | Enzyme Inhibition (IC, µM) |

|---|---|

| –N(CH) | 12.5 (COX-2) |

| –SCH | 28.4 (COX-2) |

| –OH | >50 (COX-2) |

Q. What computational strategies predict biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-LOX). Key residues (e.g., His) form hydrogen bonds with the benzoxazole oxygen.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .

Q. How can crystallographic data contradictions be resolved during structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to reduce noise.

- Refinement : Employ SHELXL with twin refinement for overlapping peaks. Hydrogen bonding networks (e.g., N–H···O=C interactions) validate packing models.

- Validation Tools : Check R values (<0.25) and PLATON alerts for missed symmetry .

Q. What strategies address discrepancies in biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., indomethacin for COX inhibition) to normalize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) and apply statistical models (ANOVA) to identify outliers. Contradictions often arise from differences in cell lines or assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.